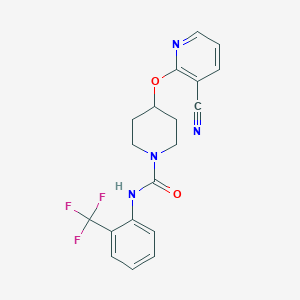
4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide , with a CAS number of 1797754-72-3, is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C19H17F3N4O2, with a molecular weight of 390.4 g/mol. The structure features a piperidine ring substituted with a trifluoromethyl phenyl group and a cyanopyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇F₃N₄O₂ |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 1797754-72-3 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key reactions include the formation of the piperidine core and subsequent functionalization with the cyanopyridine and trifluoromethyl groups. Detailed synthetic routes can be found in patent literature and research articles focused on similar piperidine derivatives .
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted that certain piperidinol analogs demonstrated promising anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL . The structural similarity to known antibiotics suggests potential efficacy against various bacterial strains.
Cytotoxicity and Anticancer Potential
In vitro studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. For instance, compounds derived from similar scaffolds have displayed IC50 values in the range of 0.87–12.91 μM, indicating significant growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil .
The proposed mechanism involves the interaction with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis. The presence of the trifluoromethyl group is believed to enhance binding affinity and selectivity towards target proteins involved in cancer progression .
Case Studies
- Anti-Tuberculosis Activity : A series of piperidinol derivatives were evaluated for their anti-tuberculosis properties, revealing that modifications at specific positions significantly affected their potency and selectivity .
- Cytotoxicity in Cancer Models : In studies involving MCF-7 cells, certain derivatives exhibited enhanced cytotoxicity, leading researchers to explore further modifications to improve therapeutic indices while minimizing side effects .
Eigenschaften
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c20-19(21,22)15-5-1-2-6-16(15)25-18(27)26-10-7-14(8-11-26)28-17-13(12-23)4-3-9-24-17/h1-6,9,14H,7-8,10-11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVBLFSOIVCJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














